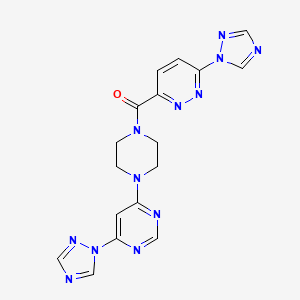

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N12O/c30-17(13-1-2-14(25-24-13)28-11-18-8-22-28)27-5-3-26(4-6-27)15-7-16(21-10-20-15)29-12-19-9-23-29/h1-2,7-12H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKKYIOULXFBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NN=C(C=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes may include:

Formation of the 1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

Formation of the pyridazine ring: This often involves the condensation of hydrazine with a diketone or similar precursor.

Formation of the pyrimidine ring: This can be synthesized via the Biginelli reaction or other multicomponent reactions involving urea, aldehydes, and β-ketoesters.

Coupling reactions: The heterocyclic rings can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves the use of automated synthesizers and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

Reduction: Reduction reactions could target the carbonyl group or the heterocyclic rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have been reported to possess Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .

Antifungal Properties

The compound's structure suggests potential antifungal activity. Triazoles are widely used in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism is crucial for the development of antifungal agents targeting pathogens such as Candida species and Aspergillus species .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, certain synthesized analogs demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). The compound's mechanism of action often involves apoptosis induction and tubulin polymerization inhibition, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

Emerging research indicates that triazole derivatives may also possess neuroprotective properties. They have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemical Development

Triazole compounds are increasingly being explored as agrochemicals due to their efficacy in controlling plant pathogens. Their application as fungicides is well-documented, with several compounds showing effectiveness against crop diseases caused by fungal infections . Furthermore, triazole derivatives can enhance plant growth and yield by improving resistance to environmental stressors.

Herbicidal Activity

Research into the herbicidal properties of triazole derivatives has revealed promising results. Some compounds exhibit selective toxicity towards specific weed species while being safe for crops, thus offering a potential avenue for developing environmentally friendly herbicides .

Case Study: Antimicrobial Efficacy

A study conducted by Yang and Bao synthesized several triazole derivatives and evaluated their antimicrobial activities against phytopathogenic bacteria. Compounds with electron-withdrawing substituents showed enhanced bactericidal activity compared to controls . This highlights the importance of structural modifications in optimizing biological activity.

Case Study: Anticancer Screening

In a comprehensive screening of triazole-piperazine hybrids for anticancer activity, one compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line. This study emphasized the potential of triazole-based compounds in developing new cancer therapies with improved efficacy over traditional treatments .

Mechanism of Action

The mechanism of action of such compounds typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to the desired biological effect. The pathways involved often include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness and functional groups invite comparison with related molecules. Below is a detailed analysis based on the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycles: The target compound uses pyridazine and pyrimidine cores, whereas analogs in employ imidazo-pyridine scaffolds. The dual 1,2,4-triazole groups in the target compound differ from the 1,2,3-triazole or pyrazole substituents in analogs (e.g., 8p, 10a, 6). 1,2,4-Triazoles are known for metabolic stability and improved pharmacokinetics .

Linker and Substituents :

- The piperazine linker in the target compound is structurally analogous to compounds 8p and 10a, but it connects to a pyrimidine-triazole group instead of nitroaryl or alkyl-triazole substituents. This may influence solubility and target selectivity.

- The absence of bulky groups (e.g., nitroaryl in 8p or sulfonyl in 6) suggests the target compound could exhibit improved membrane permeability relative to these analogs.

Spectral data (e.g., NMR, ESI-MS) for the target compound are lacking in the evidence, unlike compounds 8p and 10a, which have full characterization .

Biological Implications: Compounds with similar triazole-piperazine architectures (e.g., 8p, 10a) demonstrate antileishmanial and antitrypanosomal activity , suggesting the target compound may share these properties. However, the pyridazine-pyrimidine core could modulate potency or toxicity.

Biological Activity

The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone has garnered attention in recent years for its potential biological activities, particularly in the realms of anticancer and antifungal effects. This article synthesizes current research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C19H26N8O3S

- Molecular Weight : 446.53 g/mol

- Purity : Typically around 95% .

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line. The mechanism of action appears to involve:

- Apoptosis Induction : Studies utilizing acridine orange/ethidium bromide staining and flow cytometry indicated that certain derivatives induce apoptosis through cell cycle arrest at sub-G1 and G2/M phases .

Table 1: Cytotoxicity of Related Triazole Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 10ec | BT-474 | 0.99 ± 0.01 | Apoptosis induction |

| 10ec | HeLa | TBD | TBD |

| 10ec | MCF-7 | TBD | TBD |

Antifungal Activity

In addition to anticancer properties, triazole derivatives have been evaluated for their antifungal activities. A study on related compounds revealed moderate to high fungicidal activity against various phytopathogens. Specifically:

- A compound exhibited EC50 values ranging from 0.27 to 11.39 mg/L against Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea .

Table 2: Antifungal Efficacy of Triazole Derivatives

| Compound | Pathogen | EC50 (mg/L) |

|---|---|---|

| 5a4 | S. sclerotiorum | 1.59 |

| 5a4 | P. infestans | 0.46 |

| 5a4 | R. solani | 0.27 |

| 5a4 | B. cinerea | 11.39 |

Mechanistic Insights

The biological activity of triazole compounds is often linked to their ability to inhibit specific cellular processes:

- Tubulin Polymerization Inhibition : Certain triazole derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest .

- Herbicidal Activity : Some triazole thiones have demonstrated herbicidal properties against specific weeds, indicating a broader spectrum of biological activity .

Case Studies

A notable case study involved the synthesis and evaluation of a series of novel triazole derivatives which were tested for their biological activities:

- The study synthesized multiple compounds and evaluated their effects on various cancer cell lines and fungal pathogens.

Summary of Findings

The findings suggest that the compound This compound holds promise as a lead compound for further development in both anticancer and antifungal therapies.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer: The synthesis of triazole-containing heterocycles typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in the synthesis of analogous triazole-pyridazine hybrids .

- Coupling Reactions : Use of piperazine intermediates for linking pyridazine and pyrimidine moieties. For example, describes coupling via methanone bridges using EDCI/HOBt activation .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., from ethanol) to isolate solids.

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze and NMR to confirm substituent positions (e.g., triazole protons at δ 8.1–8.9 ppm, pyridazine C=O at ~165 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Given the compound’s triazole/piperazine motifs (common in antifungal/antiparasitic agents), prioritize:

- Antifungal Assays : Broth microdilution against Candida albicans (MIC determination) .

- Enzyme Inhibition : Test against 14-α-demethylase (CYP51) via fluorescence-based assays, as triazoles often target fungal sterol biosynthesis .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog Synthesis : Modify triazole substituents (e.g., alkyl vs. aryl groups) or piperazine linkers (e.g., ethyl vs. methyl spacers) .

- Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.

- Computational Modeling : Perform docking (e.g., AutoDock Vina) to predict binding modes with targets like CYP51 (PDB: 3LD6) .

Q. What advanced NMR techniques resolve ambiguities in stereochemistry or tautomerism?

Methodological Answer:

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., pH, serum content) that may alter compound stability or target engagement .

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .

- Orthogonal Assays : Confirm results using unrelated methods (e.g., fluorescence vs. radiometric assays for enzyme inhibition) .

Q. What protocols ensure compound stability during long-term storage?

Methodological Answer:

Q. How can molecular docking guide mechanistic studies for this compound?

Methodological Answer:

Q. What comparative studies differentiate this compound from structurally similar analogs?

Methodological Answer:

- Biological Profiling : Compare MIC values against analogs with morpholine or pyrrolidine substituents .

- Physicochemical Properties : Measure logP (HPLC) and pKa (potentiometry) to assess bioavailability differences .

- Thermal Analysis : TGA/DSC to evaluate melting points and crystallinity (e.g., reports mp = 104–105°C for a related compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.